
Triphenylsulfanium butane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylsulfanium butane-1-sulfonate is an organic compound that belongs to the class of sulfonium salts. These compounds are known for their utility in various chemical reactions and applications, particularly in the field of photochemistry and polymer science. The compound is characterized by the presence of a sulfonium ion (triphenylsulfanium) and a butane-1-sulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenylsulfanium butane-1-sulfonate can be synthesized through the reaction of triphenylsulfonium chloride with sodium butane-1-sulfonate. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenylsulfanium butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiolates, and amines are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triphenylsulfanium butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a photoacid generator in photolithography and as a catalyst in organic synthesis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of triphenylsulfanium butane-1-sulfonate involves the generation of a sulfonium ion, which can act as a strong electrophile. This electrophilic nature allows it to participate in various chemical reactions, including the formation of covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenylsulfonium triflate
- Triphenylsulfonium perfluoro-1-butanesulfonate
- Triphenylsulfonium nonaflate
Uniqueness
Triphenylsulfanium butane-1-sulfonate is unique due to its specific combination of the triphenylsulfanium ion and the butane-1-sulfonate group. This combination imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specialized applications in photochemistry and polymer science .
Eigenschaften
CAS-Nummer |
549513-63-5 |
|---|---|
Molekularformel |
C22H24O3S2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
butane-1-sulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C4H10O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-8(5,6)7/h1-15H;2-4H2,1H3,(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
QPXMRCTYZIAUQD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCS(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


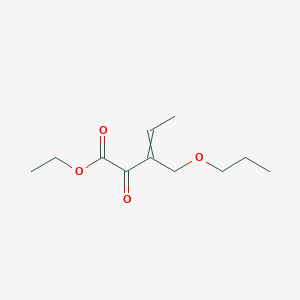
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
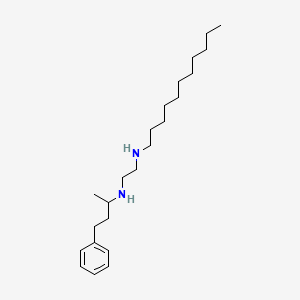
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14215673.png)
![3-[(2-Chlorophenyl)ethynyl]pyridine](/img/structure/B14215677.png)
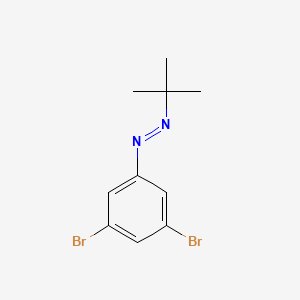
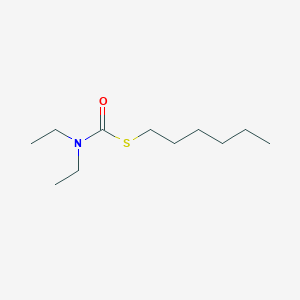
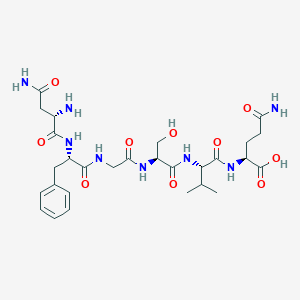
![1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14215709.png)
![4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14215711.png)
![4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol](/img/structure/B14215714.png)
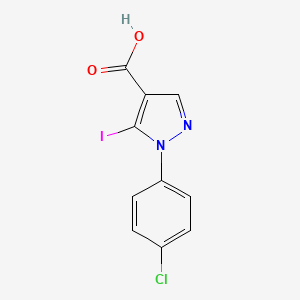
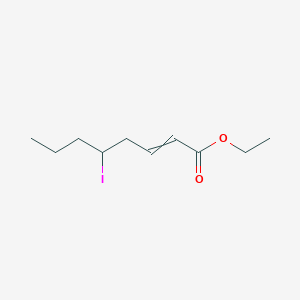
![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)
